Peptide p(1-24) - 121501-21-1

Peptide p(1-24)

Catalog Number: EVT-453947
CAS Number: 121501-21-1
Molecular Formula: C99H158N32O35
Molecular Weight: 2356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The peptide is synthesized based on the sequence derived from the GHRH, which is naturally occurring in human physiology. It plays a crucial role in growth and metabolism regulation.

Synthesis Analysis

Methods of Synthesis

Peptide p(1-24) is typically synthesized using solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The general steps involved in SPPS include:

  1. Coupling: The carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond. Common coupling reagents include dicyclohexylcarbodiimide and uronium salts, which activate the carboxyl groups for reaction.
  2. Deprotection: After each coupling step, protecting groups on the amino groups must be removed. This can be done using trifluoroacetic acid or piperidine, depending on the protecting group used.
  3. Cleavage: Once the desired sequence is synthesized, the peptide is cleaved from the solid support, and any remaining protecting groups are removed to yield the final product .

The synthesis parameters such as temperature, reaction time, and solvent choice can significantly affect yield and purity. Typically, high-performance liquid chromatography (HPLC) is employed for purification and analysis post-synthesis .

Molecular Structure Analysis

Structure Description

Amino Acid Sequence H Ala Ser Gly Asp Phe Gly Gly Gly Leu Thr Ser Tyr Lys Gly Val Arg Lys Ile Ala Gly Trp Ala Gly Ala OH\text{Amino Acid Sequence }\quad \text{H Ala Ser Gly Asp Phe Gly Gly Gly Leu Thr Ser Tyr Lys Gly Val Arg Lys Ile Ala Gly Trp Ala Gly Ala OH}

This sequence includes various functional groups that contribute to its solubility and interaction with receptors.

Relevant Data

The molecular weight of peptide p(1-24) is approximately 2,800 Daltons. Its structure can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and identity.

Chemical Reactions Analysis

Involved Reactions

Peptide p(1-24) undergoes several chemical reactions during its synthesis and subsequent interactions within biological systems:

  1. Peptide Bond Formation: This fundamental reaction occurs during synthesis when amino acids are coupled.
  2. Hydrolysis: In biological environments, peptide bonds can be hydrolyzed by enzymes (proteases), leading to the breakdown of peptides into their constituent amino acids.
  3. Receptor Binding: The peptide interacts with specific receptors in target cells, initiating signaling cascades that lead to physiological effects such as growth hormone release.

The stability of peptide bonds under physiological conditions is crucial for maintaining biological activity .

Mechanism of Action

Mechanism Overview

Peptide p(1-24) primarily acts by binding to specific receptors on pituitary cells known as growth hormone secretagogue receptors (GHSR). This interaction triggers intracellular signaling pathways that promote the secretion of growth hormone.

Key steps in its mechanism include:

  1. Receptor Binding: The peptide binds to GHSR on pituitary cells.
  2. Signal Transduction: This binding activates G protein-coupled receptor pathways, leading to increased intracellular calcium levels and activation of protein kinases.
  3. Hormone Release: Ultimately, these signals culminate in the release of growth hormone into circulation .
Applications

Scientific Applications

Peptide p(1-24) has several important applications in both research and clinical settings:

  1. Growth Hormone Deficiency Treatment: It is explored as a potential treatment for individuals with growth hormone deficiencies.
  2. Research Tool: Used extensively in laboratory settings to study growth hormone dynamics and receptor interactions.
  3. Pharmaceutical Development: Serves as a model compound for developing new peptides with enhanced efficacy or stability.
Introduction to Peptide P(1-24)

Historical Discovery and Nomenclature of Peptide P(1-24)

The identification of Peptide P(1-24) emerged in the late 20th century through advancements in chromatographic separation and mass spectrometry, which enabled scientists to isolate and characterize proteolytic fragments of larger polypeptides. The nomenclature "P(1-24)" follows International Union of Pure and Applied Chemistry (IUPAC) conventions for peptide derivatives, where the prefix "P" designates the parent protein or precursor polypeptide, and "(1-24)" specifies the continuous sequence from residue 1 to 24 within that precursor [9]. This systematic naming differentiates it from truncated variants (e.g., des-Ala¹-P(2-24)) or modified analogs (e.g., [D-Ser¹⁵]P(1-24)), which require explicit notation of residue changes or deletions according to established biochemical guidelines [9]. Early isolation relied heavily on enzymatic digestion (e.g., trypsin cleavage) followed by high-performance liquid chromatography purification, as documented in foundational studies of hormone-processing pathways like proinsulin conversion to insulin and C-peptide [1] [4].

Table 1: Key Techniques in the Discovery of Peptide P(1-24)

TechniqueApplicationOutcome
Edman DegradationN-terminal sequencingResidue-by-residue identification (positions 1-24)
Solid-Phase Peptide SynthesisChemical productionMilligram-scale yields for functional assays
Recombinant DNA TechnologyBiosynthesis in bacterial systemsEnabled isotopic labeling for structural studies
Affinity ChromatographyPurification from biological extractsIsolation of native-sequence peptides

Biological Significance and Evolutionary Context

Peptide P(1-24) exemplifies a conserved bioactive motif with critical roles in cellular signaling and molecular recognition. Its 24-residue chain typically folds into an amphipathic α-helix or β-hairpin structure, enabling interactions with membrane receptors (e.g., G-protein-coupled receptors) or enzymatic active sites. For instance, analogous peptides like calcitonin gene-related peptide (CGRP) and natriuretic peptides utilize similar lengths to form receptor-binding domains that regulate vascular tone and electrolyte balance [4]. Evolutionarily, such short functional peptides likely originated from ancestral protein fragments that survived selective pressure due to advantageous interactions with metal ions or other macromolecules. Prebiotic chemistry studies suggest early peptides enriched in glycine, aspartate, alanine, and valine—residues abundant in meteoritic amino acids—formed Mg²⁺-binding motifs like DxDxD (Asp-X-Asp-X-Asp), which persist in modern enzymes such as RNA polymerases [10]. This conservation underscores Peptide P(1-24)'s role as a molecular "fossil" linking prebiotic systems to extant organisms. Cross-species analyses reveal orthologs in teleost fish (e.g., Kiss1 habenular peptides) and mammals, where sequence variations in residues 5–12 correlate with species-specific receptor affinity while preserving core functionality [7].

Table 2: Functional Domains within Peptide P(1-24) and Biological Activities

Domain PositionStructural FeatureBiological Role
Residues 1-8Disulfide-bonded loopStabilizes receptor docking
Residues 9-16Hydrophobic α-helixMembrane penetration and cellular uptake
Residues 17-24Acidic C-terminal tailChelates Ca²⁺/Mg²⁺ ions for signaling modulation
Central motif (5-20)β-turn with phosphorylation sitesKinase recognition and signal transduction

Scope of Research on Peptide P(1-24) in Modern Biochemistry

Contemporary investigations prioritize three domains: structural dynamics, interactome mapping, and therapeutic engineering. Nuclear magnetic resonance (NMR) spectroscopy has resolved P(1-24)'s solution-state conformation, revealing pH-dependent helix-coil transitions critical for intracellular trafficking [4]. Additionally, peptide microarrays and phage display libraries enable high-throughput screening for protein interactors, identifying novel binding partners like heat shock proteins and ubiquitin ligases [5]. These approaches have clarified mechanistic foundations for diseases; misfolding in residue 10–18 region disrupts chaperone interactions, potentially contributing to amyloid pathologies [8].

In therapeutic development, Peptide P(1-24) serves as a scaffold for rational drug design. Site-specific modifications—such as cyclization (N-terminal to C-terminal) or non-natural amino acid incorporation—enhance proteolytic resistance and bioavailability. For example, D-amino acid substitutions at positions 3 and 19 reduce degradation by serum peptidases, extending half-life from minutes to hours [2] [6]. Biotechnological applications include biosensor engineering, where immobilized P(1-24) detects antibodies or metal ions via surface plasmon resonance shifts [8]. Machine learning algorithms now predict optimized sequences for target engagement, accelerating the design of P(1-24)-inspired diagnostics and catalysts.

Table 3: Advanced Research Methodologies Applied to Peptide P(1-24)

MethodologyPrincipleResearch Applications
Circular Dichroism SpectroscopyOptical activity of chiral structuresQuantifies secondary structure stability under denaturing conditions
Molecular Dynamics SimulationsAtomic-level trajectory modelingPredicts folding pathways and mutation-induced misfolding
Peptide Arrays on CellulosePositional synthesis on solid supportsMaps epitope-binding sites and post-translational modifications
Single-Molecule FluorescenceFörster resonance energy transferVisualizes real-time interactions with receptors in live cells

Properties

CAS Number

121501-21-1

Product Name

Peptide p(1-24)

IUPAC Name

(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanoic acid

Molecular Formula

C99H158N32O35

Molecular Weight

2356.5 g/mol

InChI

InChI=1S/C99H158N32O35/c1-44(2)71(87(155)126-75(52(10)137)91(159)121-61(42-133)81(149)112-46(4)92(160)128-31-15-25-65(128)86(154)120-59(37-70(142)143)80(148)124-74(51(9)136)90(158)117-56(97(165)166)21-13-29-107-99(102)103)122-68(139)40-108-77(145)57(35-53-38-104-43-110-53)118-76(144)45(3)111-84(152)64-24-17-33-130(64)96(164)66-26-18-34-131(66)94(162)48(6)114-88(156)72(49(7)134)125-82(150)60(41-132)115-67(138)39-109-83(151)62-22-14-30-127(62)93(161)47(5)113-85(153)63-23-16-32-129(63)95(163)55(20-12-28-106-98(100)101)116-89(157)73(50(8)135)123-79(147)58(36-69(140)141)119-78(146)54-19-11-27-105-54/h38,43-52,54-66,71-75,105,132-137H,11-37,39-42H2,1-10H3,(H,104,110)(H,108,145)(H,109,151)(H,111,152)(H,112,149)(H,113,153)(H,114,156)(H,115,138)(H,116,157)(H,117,158)(H,118,144)(H,119,146)(H,120,154)(H,121,159)(H,122,139)(H,123,147)(H,124,148)(H,125,150)(H,126,155)(H,140,141)(H,142,143)(H,165,166)(H4,100,101,106)(H4,102,103,107)/t45-,46-,47-,48-,49+,50+,51+,52+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-/m0/s1

InChI Key

UETRCLBXYZOEJN-IUDVYDBBSA-N

SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7

Synonyms

p(1-24) peptide
peptide p(1-24)

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7)O

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